N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide is a compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is synthesized using a specific method and has been extensively studied for its biochemical and physiological effects, mechanism of action, and future directions in research.
Mechanism of Action
The mechanism of action of N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide involves its ability to scavenge free radicals and prevent oxidative damage to cells and tissues. This compound also activates various cellular signaling pathways that are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide has been shown to exhibit various biochemical and physiological effects. These include its ability to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. This compound has also been found to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide has several advantages as a compound for lab experiments. It is readily available and can be synthesized using a simple method. However, its limitations include its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide. These include its potential use as a therapeutic agent for the treatment of various diseases, its role as an antioxidant and anti-inflammatory agent, and its potential applications in biotechnology. Further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in medicine and biotechnology.
Synthesis Methods
The synthesis of N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide involves the reaction of 3-methyl-1-benzofuran-2-carbohydrazide with 2,5-dihydroxybenzaldehyde in the presence of a catalyst such as acetic acid. The reaction takes place under reflux conditions and results in the formation of the desired compound.
Scientific Research Applications
N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide has been extensively studied for its potential applications in medicine and biotechnology. This compound has been found to exhibit significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases such as cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
N-[(E)-1-(2,5-dihydroxyphenyl)ethylideneamino]-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-10-13-5-3-4-6-16(13)24-17(10)18(23)20-19-11(2)14-9-12(21)7-8-15(14)22/h3-9,21-22H,1-2H3,(H,20,23)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYHZLYJFSPZHZ-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NN=C(C)C3=C(C=CC(=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N/N=C(\C)/C3=C(C=CC(=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(2,5-dihydroxyphenyl)ethylidene]-3-methyl-1-benzofuran-2-carbohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.